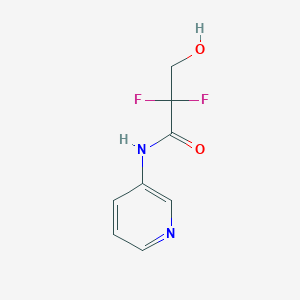
2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide is a fluorinated organic compound that features a pyridine ring, a hydroxy group, and a difluoromethyl group. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide, often employs scalable methods such as the Umemoto reaction and the Balz-Schiemann reaction . These methods allow for the efficient introduction of fluorine atoms into aromatic rings, making them suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide is unique due to the combination of its difluoromethyl group and hydroxy group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C8H8F2N2O2 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-13)7(14)12-6-2-1-3-11-4-6/h1-4,13H,5H2,(H,12,14) |
Clé InChI |
OIAFFCUSUWKKDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















